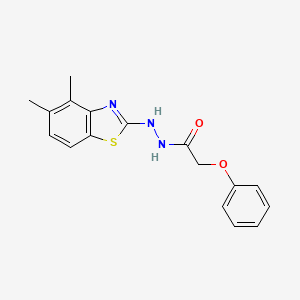

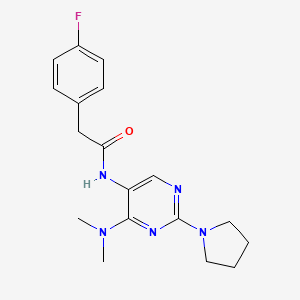

![molecular formula C8H10N2 B2898090 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine CAS No. 2253639-42-6](/img/structure/B2898090.png)

3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are nitrogen-containing heterocycles that have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives has been reported in various studies . These methods often involve multi-step processes and utilize a variety of starting materials. The exact method of synthesis can vary depending on the specific pyrrolopyridine derivative being synthesized .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring fused with a pyridine ring . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Pyrrolopyridine derivatives have been found to exhibit a variety of chemical reactions . These reactions often involve the nitrogen atoms in the pyrrole and pyridine rings and can result in the formation of a wide range of products .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques . These properties can include factors such as molecular weight, solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique

Physical and Structural Studies

Research has focused on understanding the physical and structural properties of compounds similar to 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. For instance, studies on 3-hydroxy-2-methyl-4(1H)-pyridinones have provided insights into their crystalline structures and molecular bonding, emphasizing the importance of hydrogen bonding to their solubility and stability (Nelson et al., 1988).

Catalytic Methods and Chemical Synthesis

The development of new catalytic methods for modifying pyridines, including methylation techniques that utilize feedstock chemicals like methanol and formaldehyde, has been a significant area of research. These methods facilitate the direct introduction of methyl groups onto the aromatic ring, demonstrating the interplay between aromatic and non-aromatic compounds in chemical reactions (Grozavu et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds such as pyrrolopyrazine derivatives have shown inhibitory effects against fms kinase , which plays a crucial role in cell growth and differentiation.

Mode of Action

For instance, similar compounds have been shown to inhibit kinase activity, which can disrupt signal transduction pathways and affect cellular functions .

Biochemical Pathways

Related compounds have been shown to affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . These pathways are involved in regulating various cellular processes, including cell proliferation, migration, and angiogenesis .

Result of Action

Similar compounds have shown potential antileishmanial activity, demonstrating significant inhibition in liver and spleen parasite burden .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It has been found that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent activities against FGFR1, 2, and 3 . This suggests that 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine may interact with these enzymes and other biomolecules in the body, potentially influencing biochemical reactions.

Cellular Effects

In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells . These findings suggest that this compound could have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit FGFR1, 2, and 3 . This inhibition could lead to changes in gene expression and enzyme activation or inhibition, suggesting a potential mechanism of action for this compound.

Propriétés

IUPAC Name |

3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-4-10-8-5-9-3-2-7(6)8/h2-3,5-6,10H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZVHVWDHNSVJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C1C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

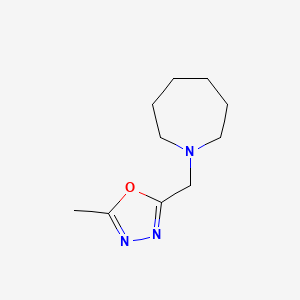

![4-({[(2,4-Dichlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2898011.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea](/img/structure/B2898016.png)

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)

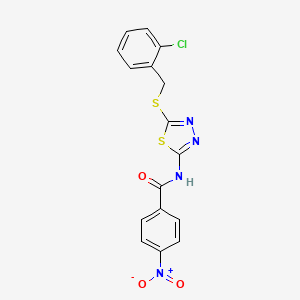

![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2898019.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2898021.png)

![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2898023.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2898024.png)

![ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2898025.png)

![5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2898026.png)